(Triphenylphosphoranylidene)ketene

Übersicht

Beschreibung

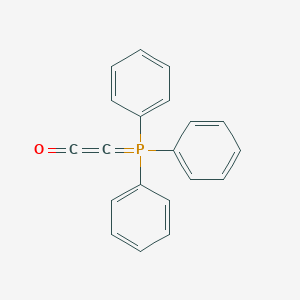

(Triphenylphosphoranylidene)ketene, also known as Bestmann ylide, is a versatile reagent with the chemical formula C20H15OP. It was first reported in 1966 and has since gained attention due to its unique structure and reactivity. The compound features a distinctive C=C=P moiety with a bond angle of 145.5° and an unusually short C=C bond length of 1.210 Å . This compound is widely used in organic synthesis, particularly in the formation of various acyl derivatives.

Vorbereitungsmethoden

(Triphenylphosphoranylidene)ketene can be synthesized through several methods. One common approach involves the deprotonation of methyl (triphenylphosphoranylidene)acetate using strong bases such as sodium hexamethyldisilazanide (NaHMDS) . The reaction is typically carried out under an inert atmosphere of dry argon to prevent moisture and air sensitivity. The resulting product is then purified through recrystallization from dry toluene .

Another method involves the reaction of (methoxycarbonylmethylene)triphenylphosphorane with sodium amide in toluene, followed by heating and subsequent filtration and recrystallization . This method yields a high purity product with a melting point of 173°C.

Analyse Chemischer Reaktionen

(Triphenylphosphoranylidene)ketene participates in a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

Cycloaddition Reactions: It acts as a nucleophilic two-carbon building block in cycloaddition reactions, forming various cyclic compounds.

Multi-component Reactions: It is used in multi-component reactions to form complex molecules in a single step.

Domino Reactions: It participates in domino reactions, where multiple bond-forming steps occur in a single reaction sequence.

Common reagents used in these reactions include alcohols, amines, and carbonyl compounds. The major products formed from these reactions are α-phosphoranylidene esters, amides, and other acyl derivatives .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Synthesis of Chiral Ylides

- Formation of Carbon-Carbon Bonds

- Total Synthesis of Natural Products

- Synthesis of Oxygen and Nitrogen-Containing Compounds

Case Study 1: Total Synthesis of Digitoxigenin

In a study published on ResearchGate, researchers utilized this compound as a starting material for the enantioselective total synthesis of digitoxigenin. The synthesis involved several steps where the ylide facilitated the formation of critical intermediates necessary for constructing the steroid framework .

Case Study 2: Wittig Reaction Applications

A comprehensive study demonstrated that this compound could be employed effectively in Wittig reactions to synthesize various alkenes. This application highlights its role as a versatile building block in organic synthesis, particularly for creating complex molecular architectures .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis of Chiral Ylides | Key intermediate for various organic reactions including Wittig reactions |

| Carbon-Carbon Bond Formation | Essential for constructing complex organic molecules |

| Total Synthesis of Natural Products | Used as an intermediate in synthesizing compounds like digitoxigenin |

| Synthesis of Oxygen/Nitrogen Compounds | Facilitates the introduction of functional groups crucial for medicinal chemistry |

Wirkmechanismus

The reactivity of (Triphenylphosphoranylidene)ketene is attributed to its unique structure, which features two overlapping, orthogonal π-systems that stabilize the molecule . This stabilization allows it to participate in a variety of reactions that are not typical for other ketenes and phosphorus ylides. The compound’s mechanism of action involves the formation of acyl derivatives through nucleophilic addition to the C=C bond, followed by subsequent transformations .

Vergleich Mit ähnlichen Verbindungen

(Triphenylphosphoranylidene)ketene is unique compared to other similar compounds due to its stability and reactivity. Some similar compounds include:

(Triphenylphosphoranylidene)acetonitrile: Used in similar nucleophilic addition reactions but with different reactivity profiles.

(Triphenylphosphoranylidene)-2-propanone: Another ylide with distinct reactivity and applications.

(Carbethoxymethylene)triphenylphosphorane: Used in the synthesis of esters and other acyl derivatives.

These compounds share some similarities in their reactivity but differ in their specific applications and the types of products they form.

Biologische Aktivität

(Triphenylphosphoranylidene)ketene, commonly known as Bestmann ylide, is a phosphorus ylide that has garnered attention for its unique reactivity and potential biological applications. This compound is characterized by its ability to participate in various chemical reactions, particularly with electrophiles, making it a valuable intermediate in organic synthesis. Understanding its biological activity is essential for exploring its potential therapeutic uses.

- Chemical Formula : CHOP

- Molecular Weight : 302.31 g/mol

- CAS Number : 15596-07-3

- Melting Point : 167-173 °C

The reactivity of this compound primarily arises from its ketene-like structure, which allows it to act as a strong electrophile. It can react with nucleophiles to form various products, including acyl carbamates and heterocycles. This property is leveraged in synthetic organic chemistry to create complex molecules with potential biological activity.

Biological Activity Overview

Recent studies have highlighted the biological implications of this compound, particularly in the synthesis of bioactive compounds. The following sections detail specific findings related to its biological activity.

Reactivity with Nitrogen Compounds

A study investigated the reaction of this compound with nitrogen-containing compounds, demonstrating its ability to generate polysubstituted N-acyl carbamates. This reaction pathway could lead to the development of new pharmaceuticals targeting various biological pathways .

Synthesis of Heterocycles

The compound has been utilized in the synthesis of five- and six-membered heterocycles, which are crucial in medicinal chemistry due to their prevalence in drug structures. The formation of these heterocycles from this compound emphasizes its potential as a building block for developing biologically active molecules .

Case Studies

Toxicity and Safety Profile

While this compound shows promising synthetic applications, safety data indicates it may pose certain risks. It is classified under skin corrosion/irritation category 2 and serious eye damage/eye irritation category 2. Therefore, appropriate handling measures should be implemented to minimize exposure during laboratory use .

Eigenschaften

InChI |

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASRBWCHRURHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.